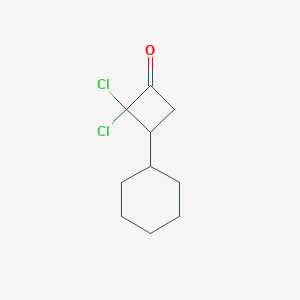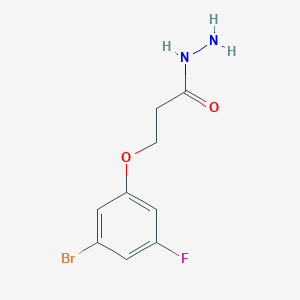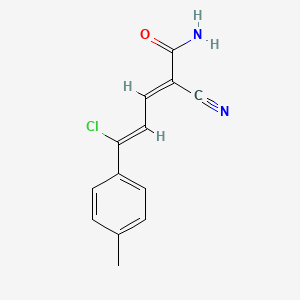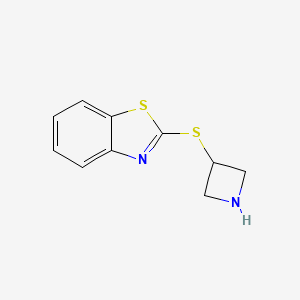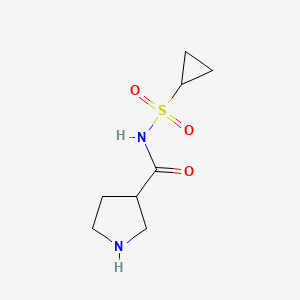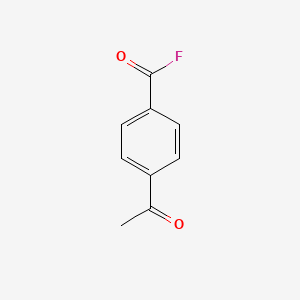
4-Acetylbenzoyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acetylbenzoyl fluoride is an organic compound with the molecular formula C9H7FO2 It is a derivative of benzoyl fluoride, where the benzene ring is substituted with an acetyl group at the para position
準備方法
Synthetic Routes and Reaction Conditions: 4-Acetylbenzoyl fluoride can be synthesized through several methods. One common approach involves the oxidative dearomatization of phenols to form 2,5-cyclohexadienones, which then react with difluoromethyl 2-pyridyl sulfone under basic conditions to yield gem-difluoroolefins. These intermediates can be further aromatized to form benzoyl fluorides . Another method involves the fluorination of aromatic carboxylic acids using reagents such as bis(2-methoxyethyl)aminosulfur trifluoride or trichloroisocyanuric acid and cesium fluoride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination reactions. The use of stable and efficient fluorinating agents, such as Selectfluor or Deoxo-Fluor, allows for the conversion of carboxylic acids to acyl fluorides under controlled conditions. These methods ensure high yields and purity of the final product .
化学反応の分析
Types of Reactions: 4-Acetylbenzoyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of amides or esters.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Tetraalkylammonium fluorides are often used as catalysts in these reactions.
Reduction: Lithium aluminum hydride in anhydrous ether is a common reducing agent.
Oxidation: Potassium permanganate in acidic or basic medium is used for oxidation reactions.
Major Products:
Amides and Esters: Formed from nucleophilic substitution.
Alcohols: Formed from reduction.
Carboxylic Acids: Formed from oxidation.
科学的研究の応用
4-Acetylbenzoyl fluoride has several applications in scientific research:
作用機序
The mechanism of action of 4-acetylbenzoyl fluoride involves its reactivity towards nucleophiles and electrophiles. The fluorine atom, being highly electronegative, makes the carbonyl carbon more susceptible to nucleophilic attack. This property is exploited in various chemical transformations, including nucleophilic substitution and acyl transfer reactions . The compound’s ability to form stable intermediates also makes it valuable in mechanistic studies of enzyme-catalyzed reactions .
類似化合物との比較
Benzoyl Fluoride: Lacks the acetyl group, making it less reactive in certain nucleophilic substitution reactions.
4-Acetylbenzoic Acid: Contains a carboxyl group instead of a fluorine atom, leading to different reactivity and applications.
4-Fluorobenzoyl Chloride: Similar structure but with a chlorine atom instead of a fluorine atom, resulting in different reactivity and stability.
Uniqueness: 4-Acetylbenzoyl fluoride is unique due to the presence of both an acetyl group and a fluorine atom on the benzene ring. This combination imparts distinct reactivity patterns, making it a versatile intermediate in organic synthesis and a valuable tool in scientific research .
特性
CAS番号 |
77976-03-5 |
|---|---|
分子式 |
C9H7FO2 |
分子量 |
166.15 g/mol |
IUPAC名 |
4-acetylbenzoyl fluoride |
InChI |
InChI=1S/C9H7FO2/c1-6(11)7-2-4-8(5-3-7)9(10)12/h2-5H,1H3 |
InChIキー |
KWTZUUATDFNMLK-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






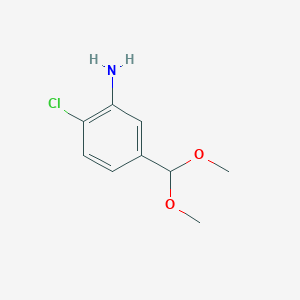
![N-(2-chloro-6-methylphenyl)-2-[[6-[4-[2-[2-[2-[2-[3-[2-[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B12085333.png)



